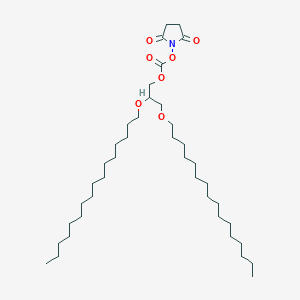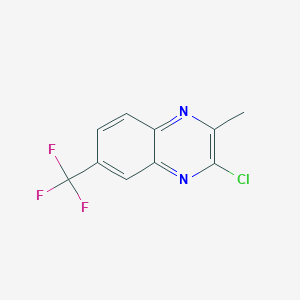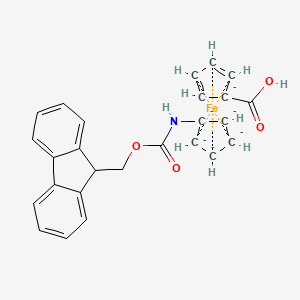![molecular formula C16H24OSi B6361356 (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane CAS No. 20988-14-1](/img/structure/B6361356.png)
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane: is a complex organosilicon compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane typically involves the reaction of styrene, hydrosilane, and a catalyst in dry toluene. The mixture is heated in a Schlenk bomb flask at 80°C for 30 minutes. Subsequently, sodium triethylborohydride is added, and the reaction mixture is heated again for 2-24 hours at the same temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may convert the compound into simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane derivatives.
Substitution: Compounds with different functional groups replacing the phenyl or dimethyl groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine:
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane involves its interaction with various molecular targets. The compound’s silicon atom can form bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
- Trimethoxy(2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl)silane
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness: Compared to similar compounds, (2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane is unique due to the presence of both a phenyl group and a dimethylsilane moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24OSi/c1-18(2,14-6-4-3-5-7-14)11-10-13-8-9-15-16(12-13)17-15/h3-7,13,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWFWMIVSBTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

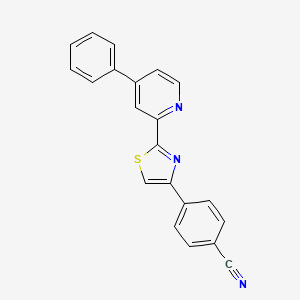
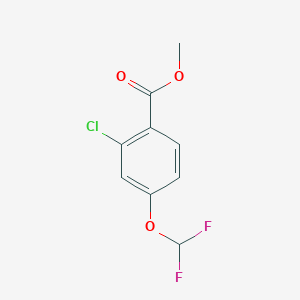
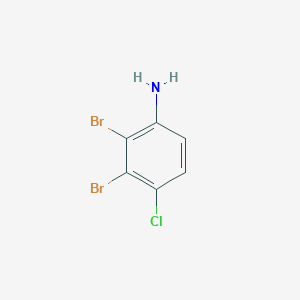
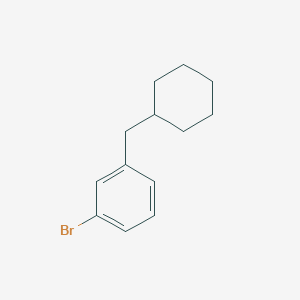
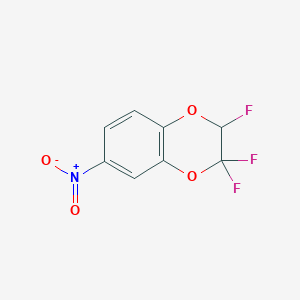
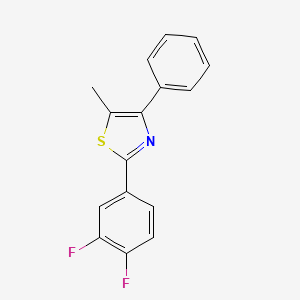
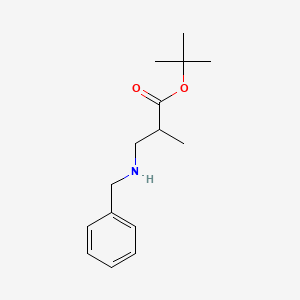
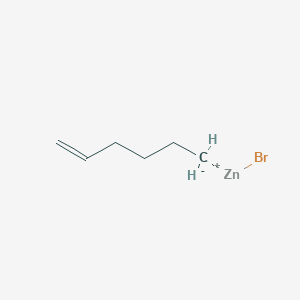
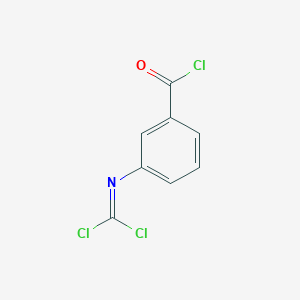
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)
